An In-depth Technical Guide to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A Key Biomarker in Tobacco Carcinogenesis
An In-depth Technical Guide to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A Key Biomarker in Tobacco Carcinogenesis
This guide provides a comprehensive technical overview of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, a critical molecule in the fields of toxicology, cancer research, and public health. While the initial inquiry specified "4-(3-Pyridyl)-1-butanol," the vast body of scientific literature points towards the significance of its nitrosamine derivative, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, commonly referred to as NNAL. This document will focus on NNAL, a major metabolite of the potent tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL's role as a reliable biomarker for tobacco exposure and its own carcinogenic properties make it a subject of intense research in drug development and cancer prevention strategies.
Molecular Identity and Physicochemical Properties
NNAL is a member of the nitrosamine class of compounds and is characterized by a butanol backbone substituted with a pyridin-3-yl group at the first position and a methyl(nitroso)amino group at the fourth position.[1][2][3] This structure is central to its biological activity and metabolic fate.
Chemical Structure and Identifiers
The chemical structure of NNAL is depicted below. It is a chiral molecule, existing as (R)- and (S)-enantiomers, both of which are found in biological systems.
Table 1: Chemical Identifiers for NNAL
| Identifier | Value | Source |
| IUPAC Name | N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide | [2] |
| CAS Number | 76014-81-8 | [1][2] |
| Molecular Formula | C10H15N3O2 | [1][2] |
| Molecular Weight | 209.24 g/mol | [2] |
| Canonical SMILES | CN(CCCN(C1=CN=CC=C1)O)N=O | [4] |
| InChIKey | OGRXKBUCZFFSTL-UHFFFAOYSA-N | [2] |
Physicochemical Data
Understanding the physicochemical properties of NNAL is crucial for designing analytical methods for its detection and for comprehending its pharmacokinetic profile.
Table 2: Physicochemical Properties of NNAL
| Property | Value | Source |
| Appearance | Oil | [1] |
| Boiling Point | 430.2°C at 760 mmHg (estimated) | [1] |
| Flash Point | 9°C (estimated) | [1] |
| Density | 1.1599 (rough estimate) | [1] |
| XLogP3 | 0.7 | [1] |
| Refractive Index | 1.557 (estimated) | [1] |
| Storage Conditions | 2-8°C | [1] |
Metabolic Fate and Toxicological Significance
NNAL is the major metabolite of NNK, a potent procarcinogen found in tobacco products.[2][3][5] The metabolic conversion of NNK to NNAL is a critical step in its toxicological pathway.
Metabolic Pathway of NNK to NNAL
The formation of NNAL from NNK occurs through the carbonyl reduction of the ketone group in NNK.[2] This biotransformation is a key detoxification pathway, but NNAL itself is also a carcinogen.[2][6]
Caption: Metabolic conversion of NNK to NNAL.
Further metabolism of NNAL can lead to the formation of NNAL-N-oxide and other metabolites.[7][8] The balance between the formation and detoxification of these compounds is a key determinant of an individual's cancer risk from tobacco exposure.
Carcinogenicity and Mechanism of Action
Both NNK and NNAL are classified as human carcinogens.[9] Their carcinogenic activity is attributed to their metabolic activation to intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.[6][9] This metabolic activation is primarily catalyzed by cytochrome P450 enzymes.[9] The resulting DNA damage, if not properly repaired, can lead to uncontrolled cell growth and tumor formation. NNAL has been shown to induce lung cancer in animal models and is considered a significant contributor to the cancer risk associated with tobacco use.[2][6]
Synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
The synthesis of NNAL is essential for its use as an analytical standard and for toxicological studies. A common synthetic route involves the reaction of 4-oxo-4-(3-pyridyl)-butanal with methylamine, followed by nitrosation.
Synthetic Workflow
Caption: Generalized synthetic workflow for NNAL.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) for use as an analytical standard.
Materials:
-
4-Oxo-4-(3-pyridyl)-butanal
-
Methylamine (40% in water)
-
Sodium cyanoborohydride
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Reductive Amination:
-
Dissolve 4-oxo-4-(3-pyridyl)-butanal in methanol.
-
Add an excess of aqueous methylamine and stir at room temperature.
-
Slowly add sodium cyanoborohydride to the mixture and continue stirring overnight.
-
Quench the reaction with dilute HCl and extract the product with an appropriate organic solvent.
-
Purify the resulting 4-(methylamino)-1-(3-pyridyl)-1-butanone by column chromatography.
-
-
Nitrosation:
-
Dissolve the purified amine in an acidic aqueous solution (e.g., dilute HCl).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Stir for several hours, allowing the reaction to go to completion.
-
Extract the resulting 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) with an organic solvent and purify.
-
-
Reduction to NNAL:
-
Dissolve the purified NNK in methanol and cool in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully with water and extract the NNAL product.
-
Purify the final product by column chromatography to obtain pure 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
-
Self-Validation: The identity and purity of the synthesized NNAL should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies for NNAL Detection
The accurate quantification of NNAL in biological matrices is paramount for its use as a biomarker of tobacco exposure and cancer risk.
Sample Preparation and Extraction
Biological samples, such as urine or blood, require extensive preparation to isolate NNAL from interfering substances. A typical workflow is outlined below.
Caption: Workflow for NNAL analysis in biological samples.
Instrumental Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of NNAL.[5] This technique allows for the separation of NNAL from its isomers and other metabolites, followed by highly specific mass-based detection.
Key LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid to ensure good peak shape.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is most effective for NNAL.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for both NNAL and an isotopically labeled internal standard (e.g., [Pyridine-D4]-NNAL).
Applications in Research and Drug Development
The study of NNAL has significant implications for several areas of biomedical research.
-
Biomarker of Tobacco Exposure: NNAL levels in urine are a reliable measure of exposure to tobacco smoke, including secondhand and thirdhand smoke.[1][2] This is crucial for epidemiological studies and for assessing the effectiveness of smoking cessation programs.
-
Cancer Risk Assessment: Elevated NNAL levels are associated with an increased risk of developing tobacco-related cancers, particularly lung cancer.[2]
-
Development of Chemopreventive Agents: Understanding the metabolic activation of NNK and NNAL provides a basis for developing drugs that can inhibit this process, thereby reducing cancer risk.
-
Toxicology and Carcinogenesis Research: NNAL serves as a critical tool for investigating the mechanisms of tobacco-induced cancer and for evaluating the carcinogenic potential of new tobacco products.[6][7]
Conclusion
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a molecule of profound importance in the context of tobacco-related diseases. Its role as a key metabolite of the potent carcinogen NNK, its own carcinogenic properties, and its utility as a biomarker of tobacco exposure underscore the necessity for its continued study. The synthetic and analytical methodologies detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the impact of NNAL on human health and to develop strategies for mitigating its harmful effects.
References
- ECHEMI. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol Formula.
- PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol.
- Santa Cruz Biotechnology. 4-Oxo-4-(3-pyridyl)-butanal.
- bioRxiv. Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development: a wide-scope metabolomics assay in zebrafish embryos.
- ACS Publications. Identification of Adducts Produced by the Reaction of 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol with Deoxyguanosine and DNA. Chemical Research in Toxicology.
- PubChem. (R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol.
- PubChem. 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol.
- PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone.
- AddictO Vocab. 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
- PMC. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users.
- PubChem. 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID 104856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol - AddictO Vocab [addictovocab.org]
- 4. (R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | C10H15N3O2 | CID 40508063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development: a wide-scope metabolomics assay in zebrafish embryos | bioRxiv [biorxiv.org]
- 8. 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol | C10H15N3O3 | CID 150097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
